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Compound of Interest

Compound Name: FT895

Cat. No.: B2679868 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

potential toxicity of FT895 in preclinical models.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FT895?

A1: FT895 is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11).

HDACs are a class of enzymes that remove acetyl groups from histones and other proteins,

thereby playing a crucial role in the epigenetic regulation of gene expression and other cellular

processes. By selectively inhibiting HDAC11, FT895 can modulate various signaling pathways

involved in cancer, viral infections, and metabolic disorders.

Q2: Has the cytotoxicity of FT895 been evaluated in vitro?

A2: Yes, in one study, FT895 exhibited no cytotoxicity to HeLa cells, with a 50% cytotoxic

concentration (CC50) greater than 100 µM.[1]

Q3: What is the general safety profile of selective HDAC11 inhibitors like FT895?

A3: Selective HDAC11 inhibitors are anticipated to have a more favorable safety profile

compared to pan-HDAC inhibitors.[2] This is supported by the observation that mice with a
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genetic knockout of HDAC11 are viable and exhibit normal development, suggesting a good

safety margin for targeting this specific HDAC isoform.[2]

Q4: Have any in vivo studies in preclinical models reported on the tolerability of FT895?

A4: Yes, several in vivo studies in mouse models have reported that FT895 is well-tolerated at

therapeutically effective doses. For instance, in a xenograft mouse model of malignant

peripheral nerve sheath tumors, a combined treatment of cordycepin and FT895 did not lead to

a decrease in body weight, and hematological and biochemical profiles remained normal.[3]

Similarly, studies in mice infected with Enterovirus 71 (EV71) and in metabolic studies have not

reported adverse effects at the administered doses.[1][4]

Troubleshooting Guide
This guide addresses potential issues that researchers might encounter during their preclinical

experiments with FT895.
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Observed Issue Potential Cause Troubleshooting Steps

Unexpected Weight Loss or

Reduced Food/Water Intake

Although not commonly

reported with FT895 at

therapeutic doses, high doses

or prolonged treatment might

affect general animal well-

being.

- Ensure accurate dosing and

proper formulation of FT895.-

Monitor animal body weight

and food/water consumption

daily.- If significant weight loss

is observed, consider reducing

the dose or the frequency of

administration.- Include a

vehicle-only control group to

rule out effects of the

formulation components.

Altered Immune Cell Counts or

Function

HDAC11 is known to play a

role in regulating immune

responses.[1]

- If your experimental endpoint

involves immunological

parameters, it is advisable to

perform baseline and post-

treatment complete blood

counts (CBCs) with

differentials.- For in-depth

analysis, consider flow

cytometry of immune cell

populations in relevant tissues

(e.g., spleen, lymph nodes,

tumor microenvironment).

No Apparent Efficacy at

Previously Reported Doses

Suboptimal formulation,

incorrect administration route,

or differences in the animal

model could lead to a lack of

efficacy.

- Verify the solubility and

stability of your FT895

formulation. Refer to the

supplier's instructions for

recommended solvents and

storage conditions.- Ensure

the route of administration

(e.g., intraperitoneal,

intravenous) is appropriate for

your experimental model and

consistent with published

studies.- Consider that the
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effective dose may vary

between different animal

strains, genders, and disease

models. A dose-response

study may be necessary to

determine the optimal dose for

your specific model.

Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from various preclinical studies involving

FT895.

Table 1: In Vitro Cytotoxicity of FT895

Cell Line Assay
50% Cytotoxic
Concentration
(CC50)

Reference

HeLa CCK-8 > 100 µM [1]

Table 2: In Vivo Dosing and Tolerability of FT895 in Mouse Models
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Animal

Model

Mouse

Strain

FT895

Dose

Route of

Administra

tion

Duration
Observed

Tolerability
Reference

EV71

Infection
C57BL/6

50

mg/kg/day

Intraperiton

eal (i.p.)

4

consecutiv

e days

Well-

tolerated,

no adverse

effects

mentioned.

[1]

Malignant

Peripheral

Nerve

Sheath

Tumor

(Xenograft)

Nude 1 mg/kg
Not

specified

Not

specified

No

decrease

in body

weight;

normal

blood cell

counts and

biochemistr

y.

[3]

Metabolic

Study
C57BL/6J

Not

specified

Intraperiton

eal (i.p.)
5 days

Not

specified
[4]

Pharmacok

inetics

Balb/c

nude
1 mg/kg

Intravenou

s (i.v.)

Single

dose

Tolerable

and safe in

vivo.

[5]

Pharmacok

inetics

Balb/c

nude
5 mg/kg

Intraperiton

eal (i.p.)

Single

dose

Tolerable

and safe in

vivo.

[5]

Experimental Protocols
Protocol 1: In Vivo Efficacy Study of FT895 in an EV71 Infection Mouse Model[1]

Animal Model: 2-week-old C57BL/6 mice.

Infection: Intravenous injection of 1 x 10^6 PFU of Gluc-EV71 per mouse.
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Treatment Groups:

FT895 group (n=5): Intraperitoneal administration of FT895 (50 mg/kg body weight) daily

for 4 consecutive days, starting 2 hours post-infection.

Control group (n=5): Intraperitoneal administration of an equal volume of Phosphate

Buffered Saline (PBS).

Endpoint: Mice were euthanized at 7 days post-infection for in vivo imaging studies.

Protocol 2: Pharmacokinetic Study of FT895 in Mice[6]

Animal Model: Male Balb/c nude mice.

Dosing:

Intravenous (i.v.) administration of FT895 at 1 mg/kg.

Intraperitoneal (i.p.) administration of FT895 at 5 mg/kg.

Sample Collection: Blood samples were collected at various time points post-administration.

Analysis: Plasma concentrations of FT895 were determined to evaluate its pharmacokinetic

properties.
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Experimental Workflow for In Vivo Efficacy of FT895

Animal Preparation

Experimental Procedure

Endpoint Analysis

2-week-old C57BL/6 Mice

Intravenous Injection
(1x10^6 PFU Gluc-EV71)

Randomization (n=5/group)

FT895 Treatment
(50 mg/kg, i.p., daily for 4 days)

PBS Control
(i.p., daily for 4 days)

Euthanasia at 7 days post-infection

In Vivo Imaging
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Simplified Signaling Pathway of FT895 Action
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9631211/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9631211/
https://pubmed.ncbi.nlm.nih.gov/9848129/
https://pubmed.ncbi.nlm.nih.gov/9848129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6238389/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6238389/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0152498
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0152498
https://pubmed.ncbi.nlm.nih.gov/33742608/
https://pubmed.ncbi.nlm.nih.gov/33742608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10194106/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10194106/
https://www.benchchem.com/product/b2679868#potential-toxicity-of-ft895-in-preclinical-models
https://www.benchchem.com/product/b2679868#potential-toxicity-of-ft895-in-preclinical-models
https://www.benchchem.com/product/b2679868#potential-toxicity-of-ft895-in-preclinical-models
https://www.benchchem.com/product/b2679868#potential-toxicity-of-ft895-in-preclinical-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2679868?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2679868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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